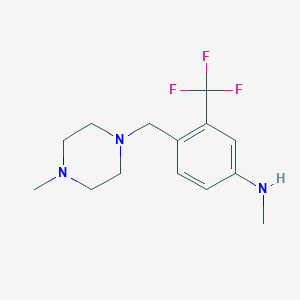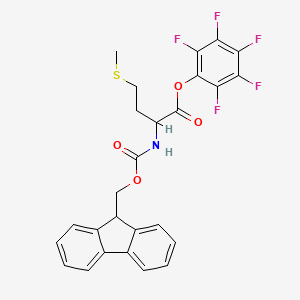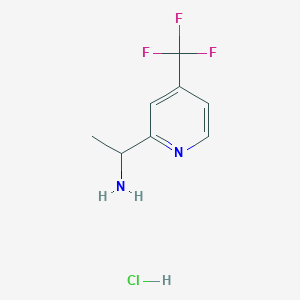![molecular formula C20H21N5O2 B12496960 4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)
4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidine moiety: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-methylpiperidine under suitable conditions.
Attachment of the benzonitrile group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques.
化学反应分析
Types of Reactions
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
科学研究应用
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Its inhibitory properties make it a candidate for drug development, especially for targeting specific enzymes involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzamide
- 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzoic acid
Uniqueness
The uniqueness of 4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3H,5H,6H,8H-pyrido[2,3-d]pyrimidin-5-yl]benzonitrile lies in its specific structure, which allows it to interact with certain enzymes in a highly selective manner. This selectivity makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H21N5O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
4-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-12-6-8-25(9-7-12)20-23-18-17(19(27)24-20)15(10-16(26)22-18)14-4-2-13(11-21)3-5-14/h2-5,12,15H,6-10H2,1H3,(H2,22,23,24,26,27) |
InChI 键 |
LTRPOGZBTCIIKK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C#N)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-4-methylbenzamide](/img/structure/B12496898.png)


![Methyl 5-{[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496921.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12496924.png)

![2-({6-[(6-{7,10-dihydroxy-3a,6,6,9b,11a-pentamethyl-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl}-2-hydroxy-2-methylheptan-3-yl)oxy]-3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl}methoxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12496943.png)



![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)
